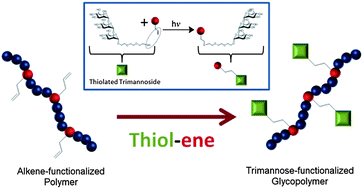Polymer–trimannoside conjugates via a combination of RAFT and thiol–ene chemistry†
Polymer Chemistry Pub Date: 2012-11-14 DOI: 10.1039/C2PY20820B
Abstract
We report the successful conjugation of a bioactive thiolated α(1,2)-trimannoside to a


Recommended Literature
- [1] High Q-factor plasmonic resonators in continuous graphene excited by insulator-covered silicon gratings
- [2] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
- [3] Conference report
- [4] A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†
- [5] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [6] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [7] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [8] Synthesis and antimicrobial activity of novel bis-benzimidazolium salts†
- [9] The powerful law of the power law and other myths in network biology†
- [10] A computerised programmable monochromator for flexible multi-element analysis with special reference to the inductively coupled plasma

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 143317-90-2









